2-Chloro-N-indan-5-yl-acetamide
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Overview
Description
2-Chloro-N-indan-5-yl-acetamide is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its indan-5-yl-acetamide structure, which includes a chloro substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-indan-5-yl-acetamide typically involves the reaction of indan-5-yl-acetamide with a chlorinating agent. One common method is the reaction of indan-5-yl-acetamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chloro group at the 2-position . The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-indan-5-yl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-N-indan-5-yl-acetamide, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
2-Chloro-N-indan-5-yl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-indan-5-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the indan-5-yl-acetamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of an indan-5-yl group.
2-Chloro-N-benzylacetamide: Contains a benzyl group in place of the indan-5-yl group.
2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide: A closely related compound with slight structural variations.
Uniqueness
2-Chloro-N-indan-5-yl-acetamide is unique due to its specific indan-5-yl-acetamide structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in research applications .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)13-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKTHZBBNGEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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